

Application Notes and Protocols: SRTCX1003

Treatment Duration for Optimal Results

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Compound of Interest

Compound Name: SRTCX1003

Cat. No.: B12392044

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Audience: Researchers, scientists, and drug development professionals.

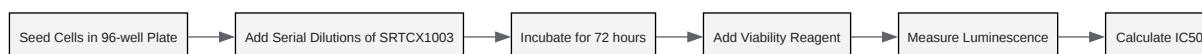
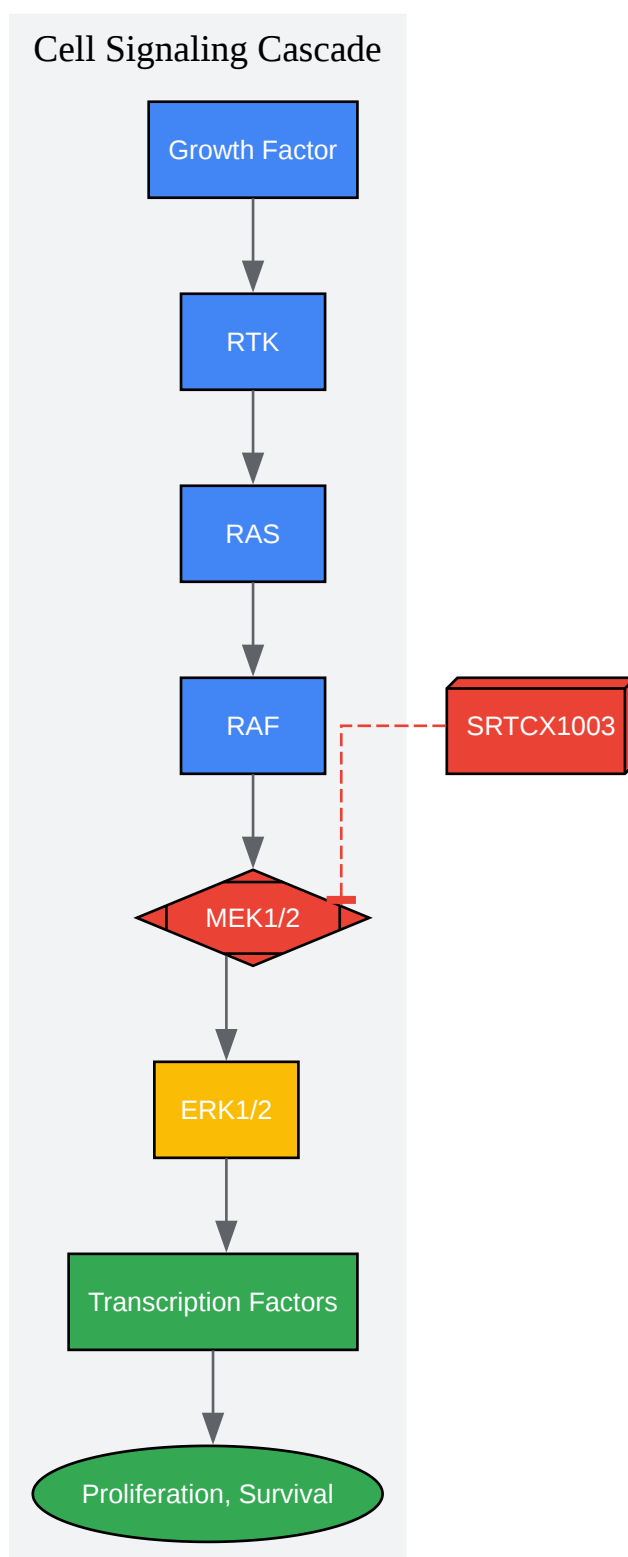
Disclaimer: The following document is a template based on publicly available information and general knowledge of oncological drug development. The compound "**SRTCX1003**" is a placeholder, as no specific information for a treatment with this designation was found in the public domain as of the last update. The data, protocols, and pathways presented are hypothetical and for illustrative purposes only.

Introduction

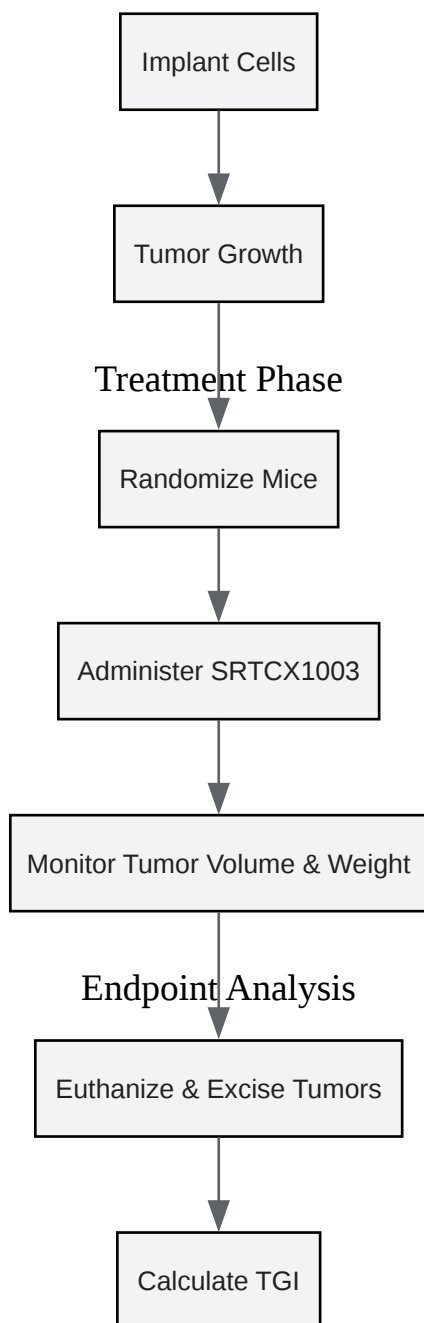
SRTCX1003 is a novel small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in various human cancers. These application notes provide a summary of preclinical data on **SRTCX1003** and protocols for determining its optimal treatment duration to achieve maximal therapeutic efficacy.

Mechanism of Action: MAPK/ERK Signaling Pathway

SRTCX1003 is a highly selective, allosteric inhibitor of MEK1 and MEK2. By binding to a unique pocket on the MEK kinase, **SRTCX1003** prevents the phosphorylation of ERK1/2, thereby inhibiting downstream signaling that leads to cell proliferation, survival, and differentiation.



Tumor Implantation and Growth



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